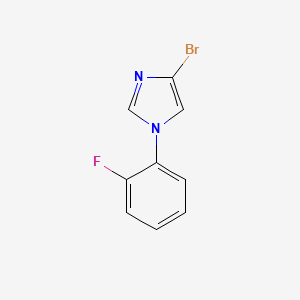

4-bromo-1-(2-fluorophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(2-fluorophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-4-2-1-3-7(8)11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMSAMHIFRMMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272788 | |

| Record name | 1H-Imidazole, 4-bromo-1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353855-24-9 | |

| Record name | 1H-Imidazole, 4-bromo-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353855-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4-bromo-1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Insights Involving 4 Bromo 1 2 Fluorophenyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, generally susceptible to electrophilic substitution. However, the reactivity of 4-bromo-1-(2-fluorophenyl)-1H-imidazole is modulated by its substituents. The nitrogen atom of the imidazole ring is already substituted with the 2-fluorophenyl group, precluding N-alkylation or N-acylation reactions. The bromine atom and the 2-fluorophenyl group are both electron-withdrawing, which deactivates the imidazole ring towards electrophilic attack compared to unsubstituted imidazole. Electrophilic substitution, if forced, would likely occur at the C5 or C2 positions, guided by the directing effects of the existing substituents.

Nucleophilic substitution reactions on the imidazole ring are less common but can be facilitated by the presence of suitable leaving groups and activating substituents. In this molecule, the bromine atom at the C4 position is not typically displaced by a nucleophile directly via an SNAr mechanism without strong activation. However, computational studies on related haloimidazoles indicate that nucleophilic substitution can be a viable pathway under specific conditions semanticscholar.org. The primary route for functionalizing the C4 position remains through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Further Functionalization

The carbon-bromine bond at the C4 position is the most reactive site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org For this compound, the bromine atom serves as an excellent leaving group for this transformation. This reaction provides access to a diverse array of 4-aryl- or 4-vinyl-substituted 1-(2-fluorophenyl)-1H-imidazoles.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps libretexts.org:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole, forming a Pd(II) intermediate.

Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Studies on haloimidazoles have shown that these reactions can be performed under relatively mild conditions. nih.govsmolecule.com However, the imidazole ring itself can sometimes inhibit the palladium catalyst, necessitating the use of specific ligands or pre-activated catalyst systems to achieve high yields. smolecule.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Component | Examples | Purpose | Citations |

|---|---|---|---|

| Palladium Catalyst | Palladium tetrakis(triphenylphosphine), Palladium(II) acetate, [Pd₂(dba)₃] | Facilitates the oxidative addition and reductive elimination steps. | smolecule.comresearchgate.net |

| Ligand | Triphenylphosphine, Biaryl phosphines, N-heterocyclic carbenes | Stabilizes the palladium catalyst and modulates its reactivity. | smolecule.comresearchgate.net |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃) | Activates the boronic acid for the transmetalation step. | smolecule.com |

| Solvent | Toluene/Water, Dimethylformamide (DMF), 1,4-Dioxane | Solubilizes reactants and influences reaction rate and yield. | smolecule.comarkat-usa.org |

| Boron Reagent | Arylboronic acids, Alkenyltrifluoroborates | Source of the new carbon-based functional group. | nih.govnih.gov |

Beyond palladium, other transition metals can catalyze useful transformations of this compound.

Copper-Catalyzed Reactions : Copper catalysts are well-known for facilitating Ullmann-type couplings and Chan-Lam cross-couplings, which form carbon-carbon and carbon-heteroatom bonds, respectively. These methods could potentially be used to introduce aryl, amino, or alkoxy groups at the C4 position. Furthermore, the imidazole core is a structural motif found in ligands used to stabilize copper(I) in reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.gov While this is not a direct functionalization of the starting compound, it highlights the important interplay between imidazole structures and copper catalysis.

Other Transition Metals : More advanced methods, such as rhodium(III) or ruthenium(II)-catalyzed C-H activation and annulation, have been used for the synthesis of complex fused heterocyclic systems from imidazole derivatives. researchgate.net Such a strategy could potentially involve the C-H bonds on the 2-fluorophenyl ring of this compound, leading to novel polycyclic structures.

Intramolecular Cyclization and Rearrangement Pathways

The 1-(2-fluorophenyl) substituent introduces the possibility of intramolecular reactions. The ortho-fluoro (or a more general ortho-halo) substituent on the N-aryl ring can participate in cyclization reactions under specific conditions. For instance, related N-aryl heterocyclic compounds have been shown to undergo intramolecular C-H activation or cyclodehydrohalogenation to form fused ring systems. rsc.orgcore.ac.uk

In the case of this compound, a potential pathway could involve an intramolecular nucleophilic attack from a position on the imidazole ring (e.g., C2 or C5 after metallation) onto the fluorophenyl ring, displacing the fluorine atom to form a new fused ring system. Alternatively, base-mediated 7-exo-dig cyclizations have been reported for related imidazole derivatives containing propargyl groups, demonstrating the propensity of the imidazole scaffold to participate in complex intramolecular annulations. nih.gov Density functional theory (DFT) calculations have been instrumental in elucidating the mechanisms of such cyclizations, confirming that pathways are often governed by Baldwin's rules for ring closure. nih.gov

Influence of Substituents on Reactivity and Selectivity in Chemical Transformations

The chemical behavior of this compound is a direct consequence of the interplay between its three key components. The specific influence of each substituent is crucial for predicting and controlling reaction outcomes.

Table 2: Influence of Substituents on Chemical Reactivity

| Substituent | Influence on Reactivity and Selectivity | Citations |

|---|---|---|

| 4-Bromo Group | - Acts as the primary leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). - Electron-withdrawing effect deactivates the imidazole ring towards electrophilic substitution. - Directs functionalization specifically to the C4 position. | nih.govsmolecule.com |

| 1-(2-Fluorophenyl) Group | - Steric bulk can influence the approach of reagents to the imidazole ring. - The electron-withdrawing fluorine atom further deactivates the imidazole ring electronically. - The ortho-fluoro atom can act as a leaving group or participate in intramolecular cyclization reactions. - Can engage in π-π stacking interactions, influencing the formation of reaction intermediates. | rsc.orgacs.org |

| Imidazole Ring | - Provides the core heterocyclic scaffold. - Its lone pair electrons can coordinate to metal catalysts, sometimes leading to catalyst inhibition which may require specific ligand selection. - Can act as a nucleophile in certain cyclization pathways. | smolecule.comnih.gov |

Spectroscopic and Structural Elucidation of 4 Bromo 1 2 Fluorophenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

In a hypothetical ¹H-NMR spectrum of 4-bromo-1-(2-fluorophenyl)-1H-imidazole, one would expect to observe distinct signals corresponding to the protons on the imidazole (B134444) and the 2-fluorophenyl rings. The integration of these signals would indicate the number of protons, and their splitting patterns (singlet, doublet, triplet, etc.) would provide information about neighboring protons. The chemical shifts would be influenced by the electronic effects of the bromine atom, the fluorine atom, and the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis and Carbon-Fluorine Coupling

A ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the imidazole and 2-fluorophenyl rings would be characteristic of their local electronic environments. A key feature would be the observation of carbon-fluorine coupling (J-coupling), where the signal for each carbon atom on the fluorophenyl ring would be split into a doublet due to coupling with the fluorine atom. The magnitude of these coupling constants provides valuable structural information.

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in confirming the three-dimensional structure. NOESY experiments identify protons that are close to each other in space, which would help to definitively establish the relative orientation of the 2-fluorophenyl ring with respect to the imidazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the imidazole and aromatic rings. Specific bands corresponding to the C-Br and C-F stretching vibrations would also be present, providing direct evidence for these functional groups.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, would also provide information on the vibrational modes of the molecule. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum. As with the other techniques, specific experimental data for this compound is not currently available in the literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source would be the definitive method for validating the molecular formula of this compound, which is C₉H₆BrFN₂. ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺.

HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. The expected exact mass for the protonated molecule [C₉H₇BrFN₂]⁺ would be calculated, and the experimental value obtained from the HRMS instrument would be compared to confirm the formula. For related bromo-fluoro-phenyl imidazole derivatives, this technique is standard for confirming successful synthesis. researchgate.net

Interactive Data Table: Predicted HRMS Data

| Ion Species | Molecular Formula | Calculated Mass (Da) |

| [M]⁺ | C₉H₆⁷⁹BrFN₂ | 239.9747 |

| [M]⁺ | C₉H₆⁸¹BrFN₂ | 241.9727 |

| [M+H]⁺ | C₉H₇⁷⁹BrFN₂ | 240.9825 |

| [M+H]⁺ | C₉H₇⁸¹BrFN₂ | 242.9805 |

| [M+Na]⁺ | C₉H₆⁷⁹BrFN₂Na | 262.9644 |

| [M+Na]⁺ | C₉H₆⁸¹BrFN₂Na | 264.9624 |

Note: This table presents theoretically calculated values. Actual experimental data is not available.

Fragmentation Pathways and Isotopic Signature Analysis

The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. By isolating the parent ion and inducing fragmentation, characteristic product ions would be formed. Likely fragmentation patterns for imidazole-based compounds involve cleavage at the bond between the imidazole and phenyl rings, as well as fragmentation of the rings themselves. The fragmentation of the imidazole ring itself is a well-understood process that can help confirm the structure.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of the crystal lattice reveals how individual molecules pack together. This packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions.

Methodological Considerations for Resolving Spectroscopic Data Ambiguities

In complex molecules, ambiguities in spectroscopic data can arise. For instance, NMR spectroscopy might not definitively distinguish between positional isomers. In such cases, a combination of techniques is essential. While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques like NOESY can establish through-space proximity between protons on the fluorophenyl ring and the imidazole ring, helping to confirm the "1-(2-fluorophenyl)" substitution pattern.

However, the ultimate arbiter for structural confirmation, especially for distinguishing between isomers like this compound and 4-bromo-1-(4-fluorophenyl)-1H-imidazole, is single-crystal X-ray diffraction. When high-quality crystals are obtainable, this method provides an unambiguous structural determination, resolving any questions left by spectroscopic analysis. In the absence of crystals, a combination of HRMS to confirm the molecular formula and extensive 2D NMR analysis is the standard approach for structural elucidation.

Computational and Theoretical Investigations of 4 Bromo 1 2 Fluorophenyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For 4-bromo-1-(2-fluorophenyl)-1H-imidazole, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p) or LANL2DZ for systems with heavy atoms), are used to predict its molecular properties. nih.govnih.gov

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For aromatic and heterocyclic compounds, this analysis reveals critical parameters such as bond lengths, bond angles, and dihedral angles.

In systems containing multiple rings, such as this compound, a key parameter is the dihedral angle between the phenyl and imidazole (B134444) rings. Studies on similar substituted imidazo[1,2-a]pyridines have shown that the rings tend to be nearly coplanar, with dihedral angles often between 0.7° and 12.5°, which facilitates electronic delocalization. nih.gov However, significant steric hindrance from ortho-substituents can lead to much larger dihedral angles. nih.gov DFT-optimized structures are generally found to be in good agreement with experimental data from X-ray crystallography. nih.gov The electronic structure analysis provides a detailed picture of how electrons are distributed within the optimized geometry, which is crucial for understanding the molecule's behavior.

Table 1: Representative Geometrical Parameters from DFT Calculations for Phenyl-Imidazole Systems Note: This table presents typical data for analogous structures, as specific experimental or calculated values for this compound were not available in the reviewed literature.

| Parameter | Typical Calculated Value | Significance |

| Phenyl-Imidazole Dihedral Angle | 0° - 50° | Indicates the degree of planarity and potential for π-conjugation between the rings. nih.gov |

| C-Br Bond Length | ~1.88 Å | Reflects the strength and nature of the carbon-bromine bond. |

| C-F Bond Length | ~1.36 Å | Reflects the strength and nature of the carbon-fluorine bond. |

| Imidazole Ring C=N Bond Length | ~1.30 - 1.39 Å | Characteristic of the double and single bond character within the heterocyclic ring. semanticscholar.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org In substituted imidazoles, the HOMO is often localized on the electron-rich imidazole ring and parts of the phenyl ring, while the LUMO may be distributed across the aromatic system. nih.govmalayajournal.org Analysis of HOMO-LUMO energies from DFT calculations on a related brominated imidazole derivative revealed pure π character on the aromatic rings and σ character on the bromine atoms, with a calculated HOMO-LUMO gap of 4.343 eV. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors Note: The values are illustrative based on DFT calculations for similar chloro-substituted phenyl-imidazole compounds. malayajournal.org

| Parameter | Definition | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2822 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2715 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0106 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0053 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 3.0139 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Local Reactivity

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. malayajournal.org It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. malayajournal.org

The MEP map displays different potential values in colors. Typically:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen. malayajournal.org

Blue: Regions of positive electrostatic "potential", which are electron-deficient. These areas, often around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential region around the nitrogen atoms of the imidazole ring, indicating their role as hydrogen bond acceptors or sites of protonation. The area around the bromine atom may also exhibit specific potential characteristics due to its electronegativity and size.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It examines charge transfer (donor-acceptor) interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy E(2). This analysis is crucial for understanding hyperconjugation and delocalization effects within the molecule. For instance, NBO analysis can elucidate the nature of the C-Br and C-F bonds and quantify the delocalization of electron density between the phenyl and imidazole rings. Natural Hybrid Orbital (NHO) analysis further details the hybridization of these orbitals.

Molecular Dynamics Simulations

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent or a biological macromolecule. acs.orgmdpi.com

For a compound like this compound, MD simulations could be applied to:

Study Solution-Phase Behavior: To understand how the molecule behaves in an aqueous or organic solvent, observing how solvent molecules arrange around it and how its conformation might change over time. acs.org

Analyze Binding to a Target Protein: If the compound is being investigated as a potential drug, MD simulations can model its interaction within the binding pocket of a receptor. mdpi.comajchem-a.com These simulations can reveal key amino acid residues involved in binding, the stability of the ligand-receptor complex over time, and the role of specific interactions like hydrogen bonds or π-π stacking. acs.orgajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules. mdpi.comresearchgate.net

In a QSAR study involving imidazole-containing compounds, this compound could be included in a dataset where various molecular descriptors are calculated for each molecule. nih.govresearchgate.net These descriptors can be:

1D: Molecular weight, atom counts.

2D: Topological indices (e.g., Balaban index), connectivity indices. researchgate.net

3D: Molecular volume, surface area, and other shape-based descriptors. nih.gov

These descriptors are then correlated with a measured biological activity (e.g., IC₅₀ values for enzyme inhibition) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.gov Such studies on imidazole derivatives have indicated that properties like molecular volume, shape, and polarity are often important for their activity. nih.gov

In Silico Prediction of Molecular Recognition and Binding Modes

While direct computational studies on this compound are not extensively available in the public domain, its structural characteristics, featuring a substituted phenyl ring linked to a bromo-imidazole core, allow for predictive analysis of its molecular interactions. By examining in silico studies of structurally analogous compounds, it is possible to hypothesize the binding modes of this compound with various biologically relevant enzyme active sites and molecular targets. This approach is foundational in computational drug discovery, where understanding the potential interactions of a novel compound can guide further experimental research.

The imidazole scaffold and its derivatives are known to interact with a wide range of molecular targets, including kinases, xanthine (B1682287) oxidase, and neurotransmitter receptors. acs.orgnih.govnih.gov The predictive binding behavior of this compound can be inferred from the documented interactions of similar fluorophenyl- and bromo-imidazole-containing molecules.

Predicted Interaction with Protein Kinases:

Protein kinases are a significant class of enzymes and a primary target in drug discovery, particularly in oncology. researchgate.net The ATP-binding site of kinases presents a well-defined pocket for which inhibitors can be designed. researchgate.netnih.gov Imidazole-based structures are recognized as "hinge-binding" motifs, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. sciencepublishinggroup.com For this compound, the nitrogen atoms of the imidazole ring are prime candidates for forming these hydrogen bonds.

In a hypothetical docking scenario, the 2-fluorophenyl group would likely occupy a hydrophobic region of the ATP-binding pocket, while the bromine atom on the imidazole ring could form halogen bonds or other hydrophobic interactions, further stabilizing the complex. nih.gov The specific residues involved would vary depending on the particular kinase, but a generalized model of interaction can be proposed.

Table 1: Predicted Interactions of this compound with a Generic Protein Kinase ATP-Binding Site

| Interacting Ligand Moiety | Potential Interacting Residue(s) | Predicted Interaction Type |

| Imidazole Ring Nitrogen | Hinge Region Amino Acids (e.g., Alanine, Cysteine) | Hydrogen Bond |

| 2-Fluorophenyl Group | Hydrophobic Pocket Residues (e.g., Leucine, Valine, Isoleucine) | Hydrophobic Interaction, π-π Stacking |

| Bromine Atom | Gatekeeper Residue and other pocket lining residues | Halogen Bond, Hydrophobic Interaction |

| Fluorine Atom | Pocket Residues | Weak Hydrogen Bond, Hydrophobic Interaction |

Predicted Interaction with Xanthine Oxidase:

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.govresearchgate.net Numerous heterocyclic compounds, including those with imidazole scaffolds, have been investigated as XO inhibitors. nih.govdergipark.org.tr Docking studies of known inhibitors like febuxostat (B1672324) and other non-purine analogs reveal a binding pocket containing a molybdenum cofactor and several key amino acid residues that are critical for inhibitor binding. researchgate.netnih.gov

Table 2: Predicted Binding Mode of this compound in the Xanthine Oxidase Active Site

| Interacting Ligand Moiety | Potential Interacting Residue(s) | Predicted Interaction Type |

| Imidazole Ring | Glu802, Arg880, Thr1010 | Hydrogen Bond, Ionic Interaction |

| 2-Fluorophenyl Group | Phe914, Phe1009, Leu873 | π-π Stacking, Hydrophobic Interaction |

| Bromine Atom | Hydrophobic Sub-pocket | Hydrophobic Interaction |

| Fluorine Atom | Ser876, Asn768 | Hydrogen Bond |

Predicted Interaction with GABA-A Receptors:

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial target for therapies addressing anxiety, insomnia, and other neurological disorders. Specifically, the benzodiazepine (B76468) binding site, located at the interface between the α and γ subunits, is a well-studied allosteric modulatory site. acs.orgnih.gov Research on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles has demonstrated their ability to act as positive allosteric modulators (PAMs) at the α1/γ2 interface of the GABA-A receptor. acs.orgnih.gov

Given the structural similarities, this compound is hypothesized to adopt a comparable binding orientation. The imidazole core is expected to mimic the role of the imidazo[1,2-a]pyridine (B132010) scaffold found in many established ligands. nih.gov This would involve the formation of crucial hydrogen bonds with residues such as αHis102 and γSer206. The 2-fluorophenyl ring would likely extend into a hydrophobic pocket, while the bromo substituent could form additional interactions, influencing the molecule's affinity and modulatory effect.

Table 3: Predicted Molecular Recognition of this compound at the GABA-A Receptor Allosteric Site (α1/γ2 Interface)

| Interacting Ligand Moiety | Potential Interacting Residue(s) | Predicted Interaction Type |

| Imidazole Ring Nitrogen | α1-His102, γ2-Ser206 | Hydrogen Bond |

| 2-Fluorophenyl Group | α1-Tyr160, γ2-Tyr210 | π-π Stacking, Hydrophobic Interaction |

| Bromine Atom | α1-Ala161, Vicinal Residues | Steric/Hydrophobic Interaction |

| Fluorine Atom | Residues lining the pocket | Weak Hydrogen Bond, Dipole Interactions |

Derivatization and Analogue Synthesis Based on the 4 Bromo 1 2 Fluorophenyl 1h Imidazole Scaffold

Functionalization of the Bromine Atom for Extended Chemical Architectures

The bromine atom at the C4-position of the imidazole (B134444) ring is a key handle for introducing molecular complexity. Its susceptibility to a range of cross-coupling reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

One of the most powerful methods for the functionalization of the bromo group is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the imidazole scaffold and a variety of organoboron compounds, such as boronic acids and their esters. This reaction is known for its mild conditions, broad substrate scope, and high tolerance of functional groups. By employing different aryl, heteroaryl, alkyl, or alkenyl boronic acids, a diverse range of substituted imidazoles can be synthesized. For instance, the coupling of a bromo-imidazole with various arylboronic acids can yield 3,4-diarlyated 2-pyrones in fair to excellent yields.

Another important transformation is the Heck reaction , a palladium-catalyzed method for the coupling of aryl halides with alkenes. nih.govrsc.org This reaction allows for the introduction of vinyl groups onto the imidazole core, which can be further functionalized. The Heck reaction is known for its high trans selectivity, which can be advantageous in controlling the stereochemistry of the final product. nih.gov

The Sonogashira coupling provides a route to alkynyl-substituted imidazoles by reacting the bromo-imidazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov These alkynyl derivatives are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction allows for the coupling of the bromo-imidazole with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. This reaction is instrumental in the synthesis of amino-imidazole derivatives, which are prevalent in many biologically active compounds.

Furthermore, Grignard reactions can be employed to functionalize the bromine atom. The formation of an imidazole-based Grignard reagent by reacting the bromo-imidazole with magnesium allows for subsequent reactions with various electrophiles, such as aldehydes, ketones, and esters, to introduce a wide range of substituents.

| Reaction Type | Reactant | Catalyst/Reagents | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | C-C | Aryl/Heteroaryl-substituted imidazoles |

| Heck Reaction | Alkene | Pd catalyst, Base | C-C (vinyl) | Alkenyl-substituted imidazoles |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) | Alkynyl-substituted imidazoles |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | C-N | Amino-substituted imidazoles |

| Grignard Reaction | Mg, then Electrophile (E+) | - | C-C, C-O | Various functionalized imidazoles |

Modification and Substitution of the Fluorophenyl Moiety

The 2-fluorophenyl group attached to the N1-position of the imidazole ring offers additional opportunities for derivatization. The fluorine atom, being a strong electron-withdrawing group, activates the phenyl ring towards nucleophilic aromatic substitution (SNAr) . This allows for the displacement of the fluorine atom by various nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse range of functional groups. The success of SNAr reactions is often dependent on the presence of activating groups on the aromatic ring and the nature of the nucleophile.

In some cases, the fluorine atom can be retained while other positions on the phenyl ring are functionalized. For example, if the phenyl ring contains other leaving groups, selective substitution can be achieved. Additionally, directed ortho-metalation (DoM) strategies could potentially be employed, where the imidazole nitrogen or another directing group guides the deprotonation of the phenyl ring at a specific position, followed by quenching with an electrophile.

Introduction of Diverse Heterocyclic and Aromatic Scaffolds via Coupling Reactions

The previously mentioned cross-coupling reactions are central to the introduction of a wide variety of heterocyclic and aromatic scaffolds onto the 4-bromo-1-(2-fluorophenyl)-1H-imidazole core.

Through Suzuki-Miyaura coupling , a vast array of commercially available or synthetically accessible (hetero)aryl boronic acids can be used to generate biaryl or heteroaryl-aryl imidazole structures. This allows for the systematic exploration of the chemical space around the imidazole core by varying the electronic and steric properties of the introduced aromatic system.

The Buchwald-Hartwig amination is not only a tool for introducing simple amino groups but can also be used to append complex heterocyclic amines. This provides access to derivatives containing moieties such as pyridines, pyrimidines, and quinolines, which are common in pharmacologically active compounds.

The Sonogashira coupling can be used to introduce terminal alkynes bearing other aromatic or heterocyclic groups, which can then undergo intramolecular cyclization reactions to form fused ring systems. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize substituted benzo[b]furans.

The following table provides examples of heterocyclic and aromatic scaffolds that could potentially be introduced via these coupling reactions:

| Coupling Reaction | Scaffold to be Introduced | Example Reactant |

| Suzuki-Miyaura | Pyridine | Pyridine-3-boronic acid |

| Suzuki-Miyaura | Thiophene | Thiophene-2-boronic acid |

| Suzuki-Miyaura | Pyrazole | 1-Methyl-1H-pyrazole-4-boronic acid |

| Buchwald-Hartwig | Pyrimidine | 2-Aminopyrimidine |

| Buchwald-Hartwig | Indole | Indole |

| Sonogashira | Phenylacetylene | Phenylacetylene |

| Sonogashira | Thienylacetylene | 2-Ethynylthiophene |

Stereochemical Considerations in Derivatization Pathways

When the derivatization of the this compound scaffold leads to the formation of a new stereocenter, the control of stereochemistry becomes a critical aspect. For instance, if a chiral substituent is introduced or if the derivatization process itself is enantioselective, a mixture of stereoisomers can be formed.

In the context of the Heck reaction , while it often proceeds with high trans selectivity, the formation of a new chiral center on the newly formed double bond is possible depending on the substitution pattern of the alkene.

For reactions involving the introduction of chiral moieties, such as the use of a chiral amine in a Buchwald-Hartwig amination or a chiral boronic acid in a Suzuki-Miyaura coupling , the resulting product will be a mixture of diastereomers if the starting material is a racemate. If the goal is to synthesize a single enantiomer, either a chiral starting material or a chiral catalyst/reagent is required.

The development of asymmetric versions of these coupling reactions, often employing chiral ligands on the metal catalyst, has been a major focus in organic synthesis. For example, chiral phosphine (B1218219) ligands have been developed for asymmetric Suzuki-Miyaura and Buchwald-Hartwig reactions. The synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst in a multicomponent reaction. nih.gov Similarly, novel chiral imidazole cyclophane receptors have been synthesized, demonstrating enantioselective recognition. nih.gov

When designing a synthetic route to a specific stereoisomer, it is crucial to consider the stereochemical outcome of each reaction step. This may involve the use of chiral auxiliaries, enantioselective catalysts, or the separation of stereoisomers by chiral chromatography.

Emerging Research Directions and Future Perspectives in Halogenated Imidazole Chemistry

Novel Synthetic Strategies for Highly Functionalized Imidazole (B134444) Architectures

The development of efficient and versatile synthetic methods is paramount for accessing novel imidazole derivatives with tailored properties. Traditional methods for imidazole synthesis often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the formation of regioisomeric mixtures. To overcome these challenges, researchers are actively exploring innovative synthetic strategies.

Recent advancements include the use of metal-catalyzed cross-coupling reactions , which have revolutionized the construction of C-C and C-N bonds in heterocyclic chemistry. nih.gov For instance, copper-catalyzed amidation of halogenated imidazoles has emerged as an efficient methodology for introducing nitrogen-containing substituents. nih.gov This approach could be hypothetically applied to the synthesis of derivatives of 4-bromo-1-(2-fluorophenyl)-1H-imidazole, enabling the introduction of various functionalities at the bromine-bearing position.

Another promising avenue is the adoption of green chemistry principles in imidazole synthesis. Microwave-assisted synthesis, for example, offers significant advantages such as reduced reaction times, higher yields, and the avoidance of hazardous solvents. scilit.comnih.govdntb.gov.ua One-pot, multi-component reactions are also gaining traction as they allow for the construction of complex imidazole scaffolds in a single step, enhancing atom economy and reducing waste. nih.govdntb.gov.ua

Furthermore, the functionalization of pre-existing imidazole rings is a key strategy for generating molecular diversity. The rhodium(II)-catalyzed transannulation of 4-halogenated triazoles with nitriles represents a novel approach to constructing N-fluoroalkylated 4-haloimidazoles. acs.org This method highlights the potential for transforming readily available starting materials into highly functionalized imidazole products. The selective functionalization of C-H bonds is another area of intense investigation, offering a direct and atom-economical way to introduce new substituents onto the imidazole core.

The synthesis of this compound itself, while not extensively documented in the literature, would likely involve the N-arylation of 4-bromoimidazole with a suitable 2-fluorophenylating agent or the bromination of 1-(2-fluorophenyl)-1H-imidazole. The challenge often lies in achieving regioselectivity, especially in the bromination step. The development of scalable and cost-effective syntheses for such building blocks is crucial for their broader application in drug discovery and materials science. thieme-connect.com

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. In the context of halogenated imidazoles, computational methods are being employed to elucidate structure-activity relationships, predict reaction outcomes, and design molecules with specific desired characteristics.

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure and properties of molecules. capes.gov.brnih.gov It can be used to predict various parameters, including heats of formation, bond dissociation energies, and spectroscopic properties. capes.gov.brnih.gov Such calculations can provide valuable insights into the stability and reactivity of halogenated imidazoles like this compound. For example, DFT could be used to compare the relative stabilities of different isomers and to predict the most likely sites for electrophilic or nucleophilic attack.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or a nucleic acid. nih.govmdpi.commdpi.commdpi.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. nih.govmdpi.commdpi.commdpi.com For a hypothetical bioactive compound like this compound, molecular docking could be used to screen for potential biological targets and to design derivatives with improved binding affinity and selectivity. nih.govresearchgate.netnih.gov

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. mdpi.comresearchgate.net This can be particularly useful for understanding the conformational flexibility of halogenated imidazoles and their interactions with solvent molecules or biological receptors. MD simulations can complement docking studies by providing a more dynamic picture of the binding process and helping to assess the stability of predicted binding modes. nih.govresearchgate.net

The integration of these computational methods allows for a comprehensive in silico assessment of halogenated imidazoles, guiding synthetic efforts and accelerating the discovery of new functional molecules.

Rational Design of Imidazole Derivatives for Specific Molecular Recognition and Mechanistic Probes

The imidazole ring, with its unique electronic and hydrogen-bonding properties, is an excellent scaffold for the design of molecules capable of specific molecular recognition. rsc.org The introduction of halogen atoms can further enhance these properties, leading to more selective and effective receptors.

The amphoteric nature of the imidazole ring allows it to act as both a hydrogen bond donor and acceptor, making it suitable for binding to a wide range of guest molecules, including anions, cations, and neutral species. rsc.org The rational design of imidazole-based receptors involves the strategic placement of functional groups that can engage in specific non-covalent interactions with the target molecule.

For example, the design of novel imidazole derivatives as potent Epidermal Growth Factor Receptor (EGFR) inhibitors has been guided by rational design principles. nih.govdntb.gov.ua By understanding the key interactions within the EGFR active site, researchers can design imidazole-based ligands with improved potency and selectivity. nih.govdntb.gov.ua Similarly, imidazole derivatives have been designed as selective inhibitors of other enzymes, such as carbonic anhydrase. nih.gov

Halogen bonding is an increasingly recognized non-covalent interaction that can be exploited in molecular recognition. The bromine atom in this compound could potentially participate in halogen bonding interactions, providing an additional tool for directing molecular assembly and recognition events. This has been demonstrated in the construction of halogen-bonded organic frameworks (XOFs) based on imidazole ligands. rsc.org

Furthermore, halogenated imidazoles can serve as mechanistic probes to study chemical and biological processes. The introduction of a halogen atom can alter the electronic properties of the imidazole ring, allowing researchers to probe the importance of these properties in a particular process. The bromine atom can also serve as a handle for further chemical modification, enabling the attachment of reporter groups or other functionalities.

Applications in Materials Science and Catalysis

While the primary focus of research on halogenated imidazoles has been in medicinal chemistry, there is growing interest in their application in materials science and catalysis. The unique properties of these compounds make them attractive building blocks for the construction of functional materials.

As mentioned earlier, halogenated imidazoles can be used as ligands for the construction of metal-organic frameworks (MOFs) and halogen-bonded organic frameworks (XOFs) . rsc.org These materials have porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The presence of halogen atoms can influence the framework's structure, stability, and functionality. rsc.org

In the field of catalysis , imidazole derivatives can act as organocatalysts or as ligands for metal-based catalysts. nih.gov The imidazole moiety can participate in acid-base catalysis or act as a nucleophilic catalyst. nih.gov The electronic properties of the imidazole ring can be tuned by the introduction of halogen substituents, allowing for the optimization of catalytic activity. For instance, chiral imidazole-containing catalysts have been developed for asymmetric synthesis. nih.gov

The development of new materials and catalysts based on halogenated imidazoles is an emerging research area with significant potential. The ability to systematically modify the structure and properties of these compounds through the introduction of different halogen atoms and other functional groups provides a powerful platform for the design of materials and catalysts with tailored functions.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ring formation | Glyoxal, NH₃ | EtOH | 80 | ~60 |

| Bromination | NBS, AIBN | CCl₄ | 70 | 75–85 |

| Fluorophenyl coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 90 | 65–70 |

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.5 ppm; imidazole C-N peaks at ~150 ppm .

- FTIR : C-Br stretch at ~590 cm⁻¹; imidazole C=N at ~1610 cm⁻¹ .

- X-ray crystallography : SHELX software refines crystal structures, validating bond lengths/angles. Disordered fluorophenyl groups may require TWINABS for data correction .

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Reference Compound |

|---|---|---|

| ¹H NMR | δ 8.35–8.28 (m, Ar-H), δ 7.56–7.44 | |

| FTIR | 1611 cm⁻¹ (C=N), 590 cm⁻¹ (C-Br) |

Advanced: How can researchers resolve contradictions between crystallographic data and computational models for this compound?

Methodological Answer:

- Validation tools : Use PLATON (ADDSYM) to check for missed symmetry and RIGU to validate geometric restraints .

- Data integration : Compare experimental XRD bond lengths (e.g., C-Br: 1.89–1.92 Å) with DFT-optimized structures. Discrepancies >0.05 Å suggest model refinement .

- Case example : If fluorophenyl torsional angles deviate, apply TWIN laws in SHELXL or test for pseudosymmetry .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for imidazole derivatives like this compound?

Methodological Answer:

- CoMSIA/QSAR : Generate 3D molecular fields (steric, electrostatic) using training sets of analogs. For example, ED₅₀ values from MES tests correlate with substituent electronegativity .

- Docking studies : Target enzymes (e.g., EGFR) using AutoDock Vina. Fluorophenyl groups enhance hydrophobic interactions in kinase pockets .

- Data-driven SAR : Bromine at position 4 increases steric bulk, reducing off-target binding but potentially lowering solubility .

Q. Table 3: SAR Observations

| Substituent | Biological Effect | Reference |

|---|---|---|

| 4-Bromo | Increased kinase selectivity | |

| 2-Fluorophenyl | Enhanced π-π stacking with receptors |

Advanced: How can low yields in substitution reactions involving the bromine atom be addressed?

Methodological Answer:

- Catalyst screening : Test Pd vs. Cu catalysts for NAS. Pd(PPh₃)₄ improves coupling efficiency in electron-deficient aryl bromides .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states. Additives like TBAB enhance nucleophilicity .

- Kinetic analysis : Monitor reaction progress via LC-MS. Side products (e.g., dehalogenation) suggest reducing agents (e.g., LiAlH₄) are contaminants .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use EtOAc/hexane (1:3) to remove unreacted starting materials.

- Column chromatography : SiO₂ with gradient elution (hexane → EtOAc) separates brominated byproducts .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O) resolve stereoisomers if present .

Advanced: How do researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.